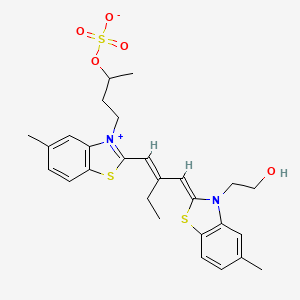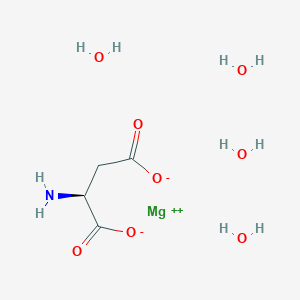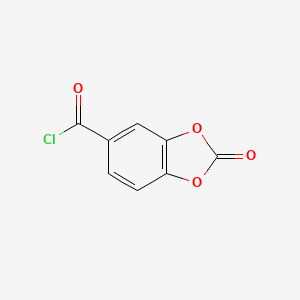
N,N-Dibenzyloxycarbonyl-lysine anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibenzyloxycarbonyl-lysine anhydride is a derivative of lysine, an essential amino acid. It is primarily used in peptide synthesis as a protecting group for the amino group of lysine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzyloxycarbonyl lysine anhydride typically involves the reaction of lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. This reaction forms the benzyloxycarbonyl-protected lysine, which is then converted to its anhydride form through a dehydration reaction .
Industrial Production Methods: Industrial production of benzyloxycarbonyl lysine anhydride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dibenzyloxycarbonyl-lysine anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: The anhydride reacts with nucleophiles such as amines to form amides.
Hydrolysis: The anhydride can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols.
Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the anhydride.
Major Products:
Nucleophilic Substitution: The major products are amides and esters.
Hydrolysis: The major products are carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
N,N-Dibenzyloxycarbonyl-lysine anhydride has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group for lysine in peptide synthesis to prevent unwanted side reactions.
Bioconjugation: The compound is used in the modification of proteins and peptides for various biochemical studies.
Drug Delivery: It is employed in the development of drug delivery systems, particularly in the synthesis of biodegradable polymers.
Material Science: The compound is used in the synthesis of novel materials with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of benzyloxycarbonyl lysine anhydride involves the protection of the amino group of lysine through the formation of a stable carbamate linkage. This prevents the amino group from participating in unwanted reactions during peptide synthesis. The benzyloxycarbonyl group can be removed under specific conditions, such as catalytic hydrogenation, to regenerate the free amino group .
Vergleich Mit ähnlichen Verbindungen
t-Butyloxycarbonyl Lysine Anhydride: Another protecting group used in peptide synthesis, which can be removed under acidic conditions.
Fluorenylmethoxycarbonyl Lysine Anhydride: A protecting group that can be removed under basic conditions.
Uniqueness: N,N-Dibenzyloxycarbonyl-lysine anhydride is unique due to its stability under a wide range of conditions and its ease of removal through catalytic hydrogenation. This makes it particularly useful in complex peptide synthesis where multiple protecting groups are required .
Eigenschaften
IUPAC Name |
[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl] (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O7/c29-17-9-7-15-23(31-27(35)37-19-21-11-3-1-4-12-21)25(33)39-26(34)24(16-8-10-18-30)32-28(36)38-20-22-13-5-2-6-14-22/h1-6,11-14,23-24H,7-10,15-20,29-30H2,(H,31,35)(H,32,36)/t23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSPFAWUTVGOAX-ZEQRLZLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)OC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)OC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethanone, 1-(4-methylbicyclo[2.2.2]oct-5-en-2-yl)-, (1alpha,2beta,4alpha)- (9CI)](/img/new.no-structure.jpg)

![6-Ethoxy-1,7-dihydro-[1,3]thiazolo[5,4-d]pyrimidine-2-thione](/img/structure/B568338.png)
![1H-2,6a-Methanocyclopenta[c][1,2]diazocine](/img/structure/B568340.png)

